molecular formula C25H20N2O2S B5469096 2-(1H-indol-3-yl)-1-[(E)-2-phenylethenyl]sulfonyl-2H-quinoline

2-(1H-indol-3-yl)-1-[(E)-2-phenylethenyl]sulfonyl-2H-quinoline

Cat. No.: B5469096
M. Wt: 412.5 g/mol
InChI Key: CHEBLQAOJBUFEY-WUKNDPDISA-N
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Description

2-(1H-indol-3-yl)-1-[(E)-2-phenylethenyl]sulfonyl-2H-quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes an indole moiety, a phenylethenyl group, and a sulfonyl-quinoline framework, making it a unique and versatile molecule.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents depending on the specific reaction . The major products formed from these reactions vary based on the reaction type but often include modified indole or quinoline derivatives.

Comparison with Similar Compounds

Similar compounds to 2-(1H-indol-3-yl)-1-[(E)-2-phenylethenyl]sulfonyl-2H-quinoline include other quinoline derivatives and indole-based compounds. Some examples are:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[(E)-2-phenylethenyl]sulfonyl-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c28-30(29,17-16-19-8-2-1-3-9-19)27-24-13-7-4-10-20(24)14-15-25(27)22-18-26-23-12-6-5-11-21(22)23/h1-18,25-26H/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEBLQAOJBUFEY-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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